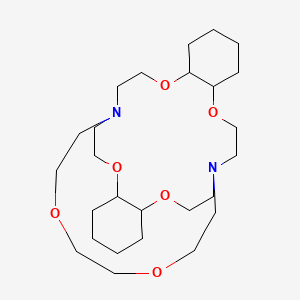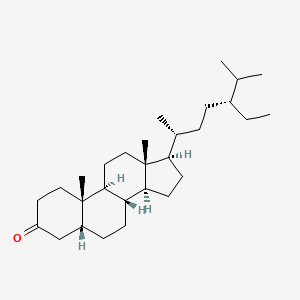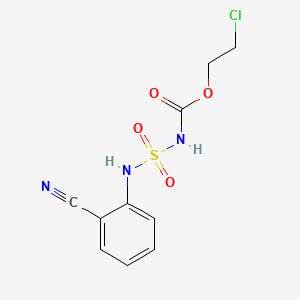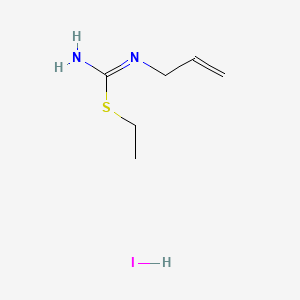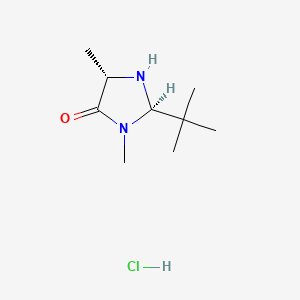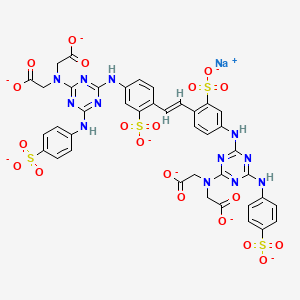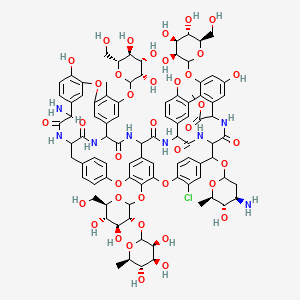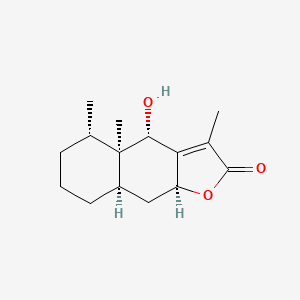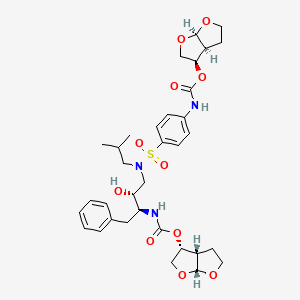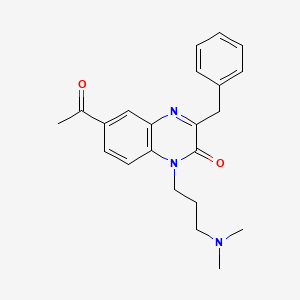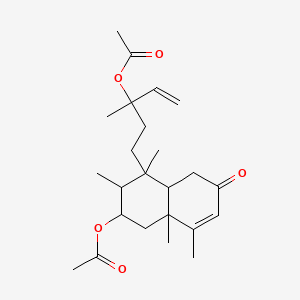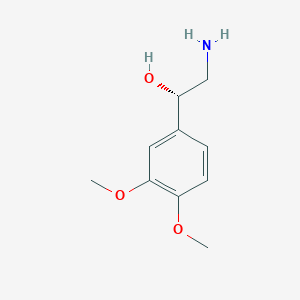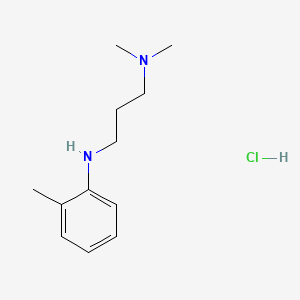
1,3-Propanediamine, N,N-dimethyl-N'-o-tolyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride: is an organic compound with a complex structure that includes both amine and aromatic functionalities. This compound is often used in various chemical syntheses and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride can be synthesized through several methods. One common route involves the reaction of 1,3-propanediamine with N,N-dimethyl-o-toluidine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form simpler amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the type of substitution reaction.
Major Products
Oxidation: Amides, nitriles.
Reduction: Simpler amines.
Substitution: Various substituted aromatic compounds.
科学研究应用
1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further affecting molecular pathways.
相似化合物的比较
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: Lacks the aromatic ring, making it less versatile in certain reactions.
N,N-Dimethyl-o-toluidine: Contains the aromatic ring but lacks the propanediamine backbone.
Uniqueness
1,3-Propanediamine, N,N-dimethyl-N’-o-tolyl-, hydrochloride is unique due to its combination of an aromatic ring and a propanediamine backbone, allowing it to participate in a broader range of chemical reactions and applications compared to its simpler counterparts.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
属性
CAS 编号 |
90358-90-0 |
|---|---|
分子式 |
C12H21ClN2 |
分子量 |
228.76 g/mol |
IUPAC 名称 |
N',N'-dimethyl-N-(2-methylphenyl)propane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-11-7-4-5-8-12(11)13-9-6-10-14(2)3;/h4-5,7-8,13H,6,9-10H2,1-3H3;1H |
InChI 键 |
GEGRTONLKBQJMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NCCCN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


